N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
CAS No.: 308300-16-5
Cat. No.: VC7202556
Molecular Formula: C19H16F3N3O5S
Molecular Weight: 455.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308300-16-5 |
|---|---|
| Molecular Formula | C19H16F3N3O5S |
| Molecular Weight | 455.41 |
| IUPAC Name | N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
| Standard InChI | InChI=1S/C19H16F3N3O5S/c1-2-30-11-4-5-12(14(8-11)25(28)29)23-17(26)9-16-18(27)24-13-7-10(19(20,21)22)3-6-15(13)31-16/h3-8,16H,2,9H2,1H3,(H,23,26)(H,24,27) |
| Standard InChI Key | AHTPUOMFEOHCPN-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Introduction
Molecular Formula and Key Features
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Molecular Formula: C17H14F3N3O5S
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Structural Features:
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Contains a nitrophenyl group substituted with an ethoxy moiety.
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A benzothiazinone core with a trifluoromethyl substituent.
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Acetamide linkage connecting the two main fragments.
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Key Functional Groups
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Nitro group (-NO2): Contributes to electron-withdrawing effects and potential biological activity.
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Trifluoromethyl group (-CF3): Enhances lipophilicity and metabolic stability.
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Benzothiazinone ring: Commonly found in bioactive molecules with antimicrobial or enzyme-inhibitory functions.
Synthesis Pathways
While specific synthesis of this compound was not directly available in the provided results, similar compounds are synthesized using multi-step organic reactions involving:
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Formation of the benzothiazinone core:
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Cyclization reactions involving thioureas or related sulfur-based reagents.
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Introduction of the trifluoromethyl group via electrophilic or nucleophilic substitution.
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Attachment of the nitrophenyl acetamide fragment:
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Reaction of an amine precursor with ethoxy-substituted nitrobenzoyl chlorides or related derivatives.
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Example Reaction Scheme:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Thiourea + Trifluoromethyl ketone | Benzothiazinone intermediate |
| 2 | Ethoxy-nitrobenzoyl chloride + Amine | Final compound |
Analytical Characterization
To confirm the structure and purity, standard analytical methods are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR for structural elucidation.
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Signals from aromatic protons, ethoxy group, and trifluoromethyl substituent are key identifiers.
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Mass Spectrometry (MS):
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Molecular ion peak corresponding to or .
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High-resolution MS for precise molecular weight determination.
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Infrared Spectroscopy (IR):
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Characteristic peaks:
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Nitro group: ~1520 cm (asymmetric stretch).
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Carbonyl group (amide): ~1650 cm.
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X-ray Crystallography:
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Provides detailed geometric parameters such as bond lengths and angles.
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Pharmacological Activities
Compounds with similar structures have been studied for:
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Antimicrobial Activity:
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Benzothiazinones are known to inhibit bacterial enzymes like DprE1 in Mycobacterium tuberculosis.
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Anticancer Properties:
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Nitroaromatic compounds can act as prodrugs activated under hypoxic conditions in tumors.
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Enzyme Inhibition:
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The trifluoromethyl group enhances binding affinity to enzyme active sites.
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Molecular Docking Studies
Computational studies can predict interactions with biological targets such as:
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Enzymes involved in bacterial cell wall synthesis.
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Proteins associated with cancer cell proliferation.
Comparative Analysis with Related Compounds
| Property | N-(4-ethoxy-2-nitrophenyl)-... | Related Benzothiazinones |
|---|---|---|
| Lipophilicity | High due to CF group | Moderate |
| Antimicrobial Potential | Likely | Proven for DprE1 inhibitors |
| Synthetic Complexity | Moderate | Similar |
| Stability | Enhanced by CF | Varies |
Future Research Directions
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Biological Assays:
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Evaluate antimicrobial activity against drug-resistant strains.
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Test anticancer efficacy using cell viability assays.
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Structure-Activity Relationship (SAR):
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Modify substituents on the benzothiazinone core to optimize potency.
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Toxicity Studies:
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Assess cytotoxicity in mammalian cell lines to ensure safety.
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Pharmacokinetics:
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Study absorption, distribution, metabolism, and excretion (ADME) profiles.
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This comprehensive analysis highlights the compound's promising nature for drug discovery efforts while emphasizing the need for further experimental validation to confirm its utility in medicinal chemistry applications.
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